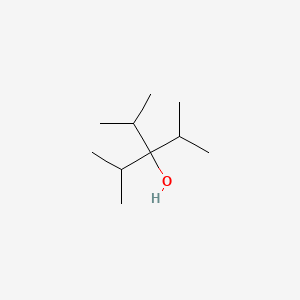

3-Isopropyl-2,4-dimethyl-3-pentanol

Description

Overview of Tertiary Alcohol Classification and Structural Characteristics

Alcohols are broadly classified as primary (1°), secondary (2°), or tertiary (3°) based on the substitution of the carbon atom to which the hydroxyl group is attached. libretexts.orglibretexts.org A primary alcohol has the hydroxyl group on a carbon bonded to only one other carbon atom. libretexts.org A secondary alcohol's hydroxyl group is on a carbon connected to two other carbons. libretexts.org A tertiary alcohol, the focus of this discussion, possesses a hydroxyl group on a carbon atom bonded to three other carbons. libretexts.orgbritannica.com This structural feature is the defining characteristic of compounds like 3-isopropyl-2,4-dimethyl-3-pentanol.

The general formula for a tertiary alcohol is R₃COH, where 'R' represents alkyl groups. libretexts.org The spatial arrangement of these bulky groups around the central carbon-oxygen bond in highly branched tertiary alcohols leads to increased steric strain. This congestion can affect bond angles, making them deviate from the ideal tetrahedral angle of 109.5 degrees. britannica.com

The physical properties of alcohols are also influenced by their classification. While the boiling points of alcohols are generally higher than their parent alkanes due to hydrogen bonding, increased branching in isomeric alcohols tends to lower the boiling point. libretexts.orgmasterorganicchemistry.com This is because the more compact, spherical shape of highly branched molecules reduces the surface area available for intermolecular van der Waals interactions. masterorganicchemistry.com However, some highly branched alcohols can be solids at room temperature due to packing effects in the crystal lattice. britannica.comstackexchange.com

Historical Perspectives on the Synthesis and Reactivity of Sterically Hindered Alcohols

The synthesis of sterically hindered alcohols has historically presented a significant challenge to organic chemists. Traditional methods for alcohol synthesis, such as the Grignard reaction, can be less effective when dealing with highly bulky reactants. The steric hindrance around the carbonyl carbon of a ketone and the Grignard reagent can impede the nucleophilic attack required to form the new carbon-carbon bond.

Over the years, various strategies have been developed to overcome these synthetic hurdles. The use of more reactive organometallic reagents, such as organolithium compounds, has provided a pathway to synthesize sterically hindered tertiary alcohols. youtube.com Additionally, advancements in reaction conditions, including the use of specific solvents and temperature control, have improved the yields of these challenging transformations.

The reactivity of sterically hindered alcohols is also distinct. The bulky alkyl groups surrounding the hydroxyl group make SN2 reactions at the carbinol carbon virtually impossible. youtube.com However, SN1 reactions can occur, often proceeding through a stable tertiary carbocation intermediate. Dehydration reactions of tertiary alcohols, typically acid-catalyzed, are also common and generally follow Zaitsev's rule to produce the most substituted alkene.

Current Research Frontiers in the Field of Multi-Substituted Alcohols

Modern organic synthesis continues to push the boundaries of what is possible, with a significant focus on developing novel methods for the construction of complex, multi-substituted molecules, including highly branched alcohols. Current research is exploring innovative catalytic systems to facilitate their synthesis with high efficiency and selectivity.

Transition-metal catalysis, for instance, is a burgeoning area of research for the functionalization of alcohols. acs.org These methods offer new pathways for forming carbon-carbon and carbon-heteroatom bonds under milder conditions than traditional methods. acs.org Researchers are also investigating radical-based reactions as a means to create sterically congested C-C bonds, a strategy that can be particularly useful for the synthesis of hindered alcohols. acs.org

Furthermore, the development of stereoselective methods for the synthesis of chiral, highly substituted alcohols is a major frontier. The ability to control the three-dimensional arrangement of atoms is crucial in fields such as medicinal chemistry and materials science. Asymmetric catalysis and the use of chiral auxiliaries are key strategies being employed to achieve this goal. The ongoing exploration of these frontiers promises to unlock new applications for this unique class of molecules.

Compound Data

Structure

2D Structure

3D Structure

Properties

CAS No. |

51200-83-0 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,4-dimethyl-3-propan-2-ylpentan-3-ol |

InChI |

InChI=1S/C10H22O/c1-7(2)10(11,8(3)4)9(5)6/h7-9,11H,1-6H3 |

InChI Key |

IFXNWIUSZUHIDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)C)(C(C)C)O |

Origin of Product |

United States |

Nomenclature and Advanced Structural Elucidation Studies of 2,4 Dimethyl 3 Propan 2 Ylpentan 3 Ol

Systematic IUPAC Nomenclature and Common Synonyms

The compound with the chemical structure centered around a tertiary alcohol, where the carbinol carbon is attached to three isopropyl groups, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The longest carbon chain containing the hydroxyl group is a pentane (B18724) backbone. The hydroxyl group is located on the third carbon, and this carbon is also substituted with a propan-2-yl (isopropyl) group. Methyl groups are present on the second and fourth carbons of the pentane chain. Therefore, the systematic IUPAC name for this compound is 2,4-dimethyl-3-propan-2-ylpentan-3-ol . nih.gov

Due to its highly branched and symmetrical structure, the compound is also known by several common synonyms. The most prevalent of these is triisopropylmethanol , which describes the molecule as a methanol (B129727) group to which three isopropyl groups are attached. nih.govontosight.ai Another common name is 3-isopropyl-2,4-dimethyl-3-pentanol . nih.govmolbase.comchemnet.com It is also referenced by its CAS Registry Number, 51200-83-0, and other identifiers such as NSC98332 and Triisopropylcarbinol. nih.govontosight.aimolbase.com

Table 1: Nomenclature and Identifiers for 2,4-Dimethyl-3-propan-2-ylpentan-3-ol

| Identifier Type | Value |

|---|---|

| Systematic IUPAC Name | 2,4-dimethyl-3-propan-2-ylpentan-3-ol |

| Common Synonym | This compound |

| Common Synonym | Triisopropylmethanol |

| Common Synonym | Triisopropylcarbinol |

| CAS Registry Number | 51200-83-0 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| Monoisotopic Mass | 158.167065321 Da |

Investigations into Molecular Symmetry and the Absence of Stereoisomerism

The molecular structure of 2,4-dimethyl-3-propan-2-ylpentan-3-ol is characterized by a high degree of symmetry. The central carbon atom (C3 of the pentane chain) is bonded to a hydroxyl group and three identical isopropyl groups. This high symmetry has a direct consequence on the stereochemical properties of the molecule.

A chiral center, which is a prerequisite for stereoisomerism in the form of enantiomers and diastereomers, is defined as a carbon atom bonded to four different substituent groups. In the case of 2,4-dimethyl-3-propan-2-ylpentan-3-ol, the central carbinol carbon is bonded to a hydroxyl group and three isopropyl groups. Since three of the four substituents are identical, this carbon atom is not a chiral center. Consequently, the molecule is achiral and does not exhibit stereoisomerism. It is superimposable on its mirror image, and therefore, no enantiomers or diastereomers exist for this compound.

Advanced Spectroscopic Methodologies for Structural Confirmation

The precise structure of 2,4-dimethyl-3-propan-2-ylpentan-3-ol can be unequivocally confirmed through a combination of modern spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis

Due to the high symmetry of the molecule, the NMR spectra are expected to be relatively simple.

¹H NMR Spectroscopy: The proton NMR spectrum would display three distinct signals corresponding to the three different proton environments:

A singlet for the hydroxyl proton (-OH). Its chemical shift would be variable depending on concentration and solvent.

A multiplet (septet) for the three equivalent methine protons (-CH) of the isopropyl groups.

A doublet for the eighteen equivalent methyl protons (-CH₃) of the isopropyl groups, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is also simplified by the molecular symmetry and would show only three signals:

A signal for the central quaternary carbinol carbon (C-OH).

A signal for the three equivalent methine carbons (-CH).

A signal for the six equivalent methyl carbons (-CH₃).

Table 2: Predicted NMR Spectroscopic Data for 2,4-Dimethyl-3-propan-2-ylpentan-3-ol

| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | Variable | s | 1H, -OH |

| ~1.8-2.0 | septet | 3H, -CH | |

| ~0.9-1.0 | d | 18H, -CH₃ | |

| ¹³C NMR | ~75-80 | C-OH | |

| ~35-40 | -CH |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of 2,4-dimethyl-3-propan-2-ylpentan-3-ol is expected to show characteristic absorption bands that confirm its identity as a tertiary alcohol.

Table 3: Expected FTIR Absorption Bands for 2,4-Dimethyl-3-propan-2-ylpentan-3-ol

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3600-3200 | O-H stretch (alcohol) | Strong, Broad |

| ~2970-2870 | C-H stretch (alkane) | Strong |

| ~1385-1365 | C-H bend (gem-dimethyl) | Medium |

The presence of a broad, strong band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group. Strong C-H stretching vibrations confirm the aliphatic nature of the molecule, and a strong C-O stretching band further supports the tertiary alcohol structure. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact molecular mass, allowing for the determination of the precise molecular formula, C₁₀H₂₂O. nih.govguidechem.com The monoisotopic mass has been calculated to be 158.167065321 Da. nih.govguidechem.com

The fragmentation pattern in the mass spectrum offers further structural information. For 2,4-dimethyl-3-propan-2-ylpentan-3-ol, the fragmentation is dictated by its highly branched structure. Key fragmentation pathways include:

Loss of an isopropyl group: The cleavage of a C-C bond to lose an isopropyl radical (•C₃H₇, mass 43) would result in a stable tertiary oxonium ion or a subsequent rearrangement to a tertiary carbocation. This would produce a significant peak at m/z 115.

Formation of an isopropyl cation: A fragment corresponding to the isopropyl cation ([C₃H₇]⁺) at m/z 43 is expected to be a major peak, potentially the base peak, due to its stability.

Loss of water: Dehydration, the elimination of a water molecule (H₂O, mass 18) from the molecular ion, would lead to a peak at m/z 140, corresponding to the alkene C₁₀H₂₀.

Advanced X-ray Diffraction Studies (if applicable to crystalline derivatives)

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. As 2,4-dimethyl-3-propan-2-ylpentan-3-ol is likely a liquid or a low-melting solid at ambient temperatures, single-crystal X-ray diffraction on the parent compound is not readily feasible.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2,4-Dimethyl-3-propan-2-ylpentan-3-ol |

| Triisopropylmethanol |

| This compound |

| Triisopropylcarbinol |

| 2,4-dimethyl-3-pentanol (B146734) |

Synthetic Methodologies and Reaction Engineering for 2,4 Dimethyl 3 Propan 2 Ylpentan 3 Ol

Exploration of Organometallic Approaches for C–C Bond Formation (e.g., Grignard Reagents, Organolithium Chemistry)

The construction of the sterically hindered carbon skeleton of 2,4-Dimethyl-3-propan-2-ylpentan-3-ol is most directly achieved through the addition of an organometallic nucleophile to a suitable ketone precursor. Grignard and organolithium reagents are primary candidates for this carbon-carbon bond formation. libretexts.org The key reaction involves the nucleophilic addition of an isopropyl organometallic reagent to the carbonyl carbon of 2,4-dimethyl-3-pentanone (B156899) (diisopropyl ketone). masterorganicchemistry.commolbase.com

Organolithium reagents and Grignard reagents are both effective for the synthesis of tertiary alcohols from ketones. masterorganicchemistry.comorganicchemistrytutor.com The fundamental mechanism involves the attack of the nucleophilic carbon of the organometallic species on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. organicchemistrytutor.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. masterorganicchemistry.com However, the significant steric hindrance in both the ketone (diisopropyl ketone) and the incoming nucleophile (isopropyl Grignard or isopropyllithium) can impede the reaction, often leading to reduction of the carbonyl group instead of addition, particularly with Grignard reagents. wikipedia.org

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yield and Purity

To overcome the challenge of steric hindrance and favor the desired addition reaction over side reactions, optimization of reaction parameters is critical. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Solvent Effects : Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for the formation and stabilization of Grignard reagents by complexing with the magnesium center, which enhances reactivity. libretexts.org The choice of solvent can influence the equilibrium of the Schlenk equilibrium, affecting the reactivity of the Grignard species.

Temperature Control : Grignard reactions with sterically hindered ketones often require specific temperature protocols. While initial formation of the Grignard reagent may be done at room temperature, the addition to the ketone is often performed at lower temperatures to control the reaction rate and minimize side reactions. Cryogenic temperatures (e.g., -78 °C) can be essential for achieving mono-addition in reactions with esters and may improve selectivity in hindered ketone additions. dtu.dkuniba.it

Reagent Stoichiometry and Type : Using an excess of the organometallic reagent can help drive the reaction to completion. Organolithium reagents are generally more reactive than their Grignard counterparts and may offer an advantage in reactions with highly hindered ketones. acs.org

The following table summarizes key parameters for optimizing the synthesis of hindered tertiary alcohols.

| Parameter | Condition | Rationale |

| Reagent Type | Organolithium (e.g., Isopropyllithium) | Generally more reactive than Grignard reagents, potentially overcoming steric barriers more effectively. |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Essential for stabilizing the organometallic reagent and facilitating the reaction. libretexts.org |

| Temperature | Low Temperature (e.g., 0 °C to -78 °C) | Controls exothermicity, reduces side reactions like enolization and reduction. uniba.it |

| Stoichiometry | Slight Excess of Organometallic Reagent | Ensures complete consumption of the ketone precursor. |

| Workup | Mild Acidic Solution (e.g., aq. NH₄Cl) | Protonates the intermediate alkoxide to form the alcohol without promoting degradation. masterorganicchemistry.com |

Investigations into Precursor Synthesis and Reactivity Profiles

The primary precursor for the organometallic synthesis of 2,4-Dimethyl-3-propan-2-ylpentan-3-ol is 2,4-dimethyl-3-pentanone, also known as diisopropyl ketone. This symmetrical and highly branched ketone is a useful synthetic intermediate. molbase.com

One common method for the synthesis of ketones like 2,4-dimethyl-3-pentanone is the reaction of a Grignard reagent with a nitrile. masterorganicchemistry.com For instance, the reaction of isopropylmagnesium bromide with isobutyronitrile, followed by acidic hydrolysis of the intermediate imine, yields diisopropyl ketone.

The reactivity of 2,4-dimethyl-3-pentanone is dominated by the steric shielding of the carbonyl group by the two adjacent isopropyl groups. This steric hindrance makes it less susceptible to nucleophilic attack compared to less substituted ketones and is a central challenge in the synthesis of the target alcohol via both organometallic addition and reductive methods. rsc.org

Catalytic Hydrogenation and Reduction Strategies for Carbonyl Precursors

An alternative to organometallic addition is the reduction of a suitable carbonyl precursor. In the case of 2,4-Dimethyl-3-propan-2-ylpentan-3-ol, this would involve the reduction of its precursor ketone, 2,4-dimethyl-3-pentanone. Common reduction methods include catalytic hydrogenation and hydride transfer reactions. wikipedia.orgchadsprep.com

However, research has shown that the catalytic hydrogenation of 2,4-dimethyl-3-pentanone is exceptionally challenging. The reaction is often described as "prohibitively slow" due to steric inhibition, which prevents the ketone from effectively interacting with the catalyst surface. rsc.org Similar difficulties have been observed in attempts to reduce related derivatives, such as 2,4-dimethyl-3-pentanone oxime, where steric hindrance was also cited as the reason for inefficient reduction. utc.edu

Development of Homogeneous and Heterogeneous Catalytic Systems

Despite the specific challenges with this substrate, a wide array of catalytic systems has been developed for the general hydrogenation of ketones to alcohols. These are broadly classified as homogeneous and heterogeneous systems.

Homogeneous Catalysts : These catalysts are soluble in the reaction medium, offering mild reaction conditions and high selectivity. chemrxiv.org Notable examples include Wilkinson's catalyst (a rhodium complex) and various ruthenium and iridium complexes. rsc.orglibretexts.org Manganese-based catalysts have also been developed for the hydrogenation of ketones under mild, base-free conditions. acs.org

Heterogeneous Catalysts : These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase. They are advantageous for their ease of separation and reusability. rsc.orgacs.org Common heterogeneous catalysts include metals like palladium, platinum, and ruthenium supported on carbon (e.g., Pd/C) or other materials. nih.govpnnl.gov Raney nickel is another widely used heterogeneous catalyst. illinois.edu

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Wilkinson's Catalyst [Rh(PPh₃)₃Cl], [Ru(BINAP)Cl₂] | High selectivity, mild conditions, good for mechanistic studies. chemrxiv.org | Difficult to separate from product, potential for metal contamination. |

| Heterogeneous | Pd/C, PtO₂, Raney Ni, Ru/Al₂O₃ | Easily separated and recycled, robust, suitable for industrial scale-up. rsc.orgacs.org | Harsher conditions may be needed, lower selectivity, surface poisoning can occur. illinois.edu |

Mechanistic Studies of Hydrogenation Pathways to Highly Substituted Alcohols

The mechanism of catalytic hydrogenation of ketones depends on the catalyst system employed.

In heterogeneous catalysis , the reaction typically follows a Langmuir-Hinshelwood mechanism, where the ketone and molecular hydrogen both adsorb onto the surface of the metal catalyst. study.comresearchgate.net The H-H bond is cleaved, and the hydrogen atoms are sequentially added across the C=O double bond. study.com For highly substituted ketones like 2,4-dimethyl-3-pentanone, the bulky isopropyl groups sterically hinder the adsorption of the carbonyl group onto the catalyst surface, drastically reducing the reaction rate. rsc.org

In homogeneous catalysis , the mechanism can be more varied. Some ruthenium-based systems operate via an "inner-sphere" mechanism where the ketone coordinates directly to the metal center before hydride transfer. acs.org Other systems may involve an "outer-sphere" mechanism where hydrogen is heterolytically split, and a proton and hydride are transferred to the ketone without direct coordination. acs.org Base-catalyzed, transition-metal-free hydrogenations have also been studied, which are proposed to proceed through cyclic transition states involving the hydrogen molecule, an alkoxide base, and the ketone. nih.gov Regardless of the specific pathway, significant steric hindrance around the carbonyl group remains a major barrier to efficient reduction.

Stereoselective Synthesis Approaches for Analogues and Derivatives

The target molecule, 2,4-Dimethyl-3-propan-2-ylpentan-3-ol, is achiral and therefore does not require stereoselective synthesis. However, the principles of asymmetric synthesis are highly relevant for producing chiral analogues or derivatives, particularly other sterically hindered tertiary alcohols which are important building blocks in pharmaceuticals and other complex molecules. researchgate.net

The asymmetric synthesis of chiral tertiary alcohols is challenging due to the steric crowding around the newly formed stereocenter. researchgate.net Key strategies include:

Asymmetric addition of organometallic reagents to prochiral ketones : This is a direct route that often employs a stoichiometric amount of a chiral ligand to control the facial selectivity of the nucleophilic attack. researchgate.net

Catalytic asymmetric hydrogenation : This involves using a chiral catalyst, often a transition metal complex with a chiral ligand, to reduce a prochiral ketone. This method is highly atom-economical. acs.orgwikipedia.org

Dynamic Kinetic Resolution (DKR) : This powerful technique combines the racemization of a starting material (like a secondary alcohol) with a kinetic resolution step, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. mdpi.com While racemization of tertiary alcohols via redox processes is not feasible, alternative DKR methods are being explored. mdpi.com

These methods provide access to a wide range of enantiomerically enriched tertiary alcohols, highlighting the advanced strategies available for constructing complex, sterically congested chiral molecules. nih.gov

Novel Synthetic Pathways for Highly Congested Tertiary Alcohols

The construction of all-carbon quaternary centers, particularly those bearing bulky substituents like the tertiary alcohol 2,4-dimethyl-3-propan-2-ylpentan-3-ol, is a formidable task in synthetic chemistry. The severe steric hindrance around the central carbon atom often renders traditional nucleophilic addition reactions to a corresponding ketone inefficient. Consequently, researchers have been exploring unconventional and innovative methodologies to access these complex molecular architectures. These advanced strategies include radical-mediated deconstruction and rearrangement, as well as the development of highly reactive carbonyl addition reagents that can overcome significant steric barriers.

Radical chemistry offers a powerful toolkit for the formation of sterically encumbered C-C bonds, often succeeding where traditional two-electron pathways fail. The high reactivity of radical intermediates allows for the construction of congested molecular frameworks that would be otherwise difficult to access.

One promising, albeit theoretical for this specific target, approach involves the youtube.comyoutube.com-sigmatropic rearrangement of Breslow-type intermediates. vedantu.combrainly.in This strategy relies on the generation of radical pairs from readily available starting materials, which then recombine to form highly substituted tertiary alcohols. vedantu.combrainly.in In a hypothetical application to synthesize a precursor to 2,4-dimethyl-3-propan-2-ylpentan-3-ol, one could envision a pathway starting from an appropriately substituted N-allyl thiazolium salt and an aldehyde. The in-situ formation of a Breslow intermediate, followed by its homolytic fragmentation, would generate a radical pair. Subsequent regio- and diastereoselective recombination could then yield a complex homoallylic alcohol, which could be further elaborated to the target molecule.

Another modern approach in radical chemistry that could be adapted for the synthesis of such hindered alcohols is visible-light photoredox catalysis. This methodology allows for the generation of radical species under mild conditions. For instance, tertiary alcohols can be converted into radical precursors which then couple with other fragments to build quaternary carbon centers. While a direct synthesis of 2,4-dimethyl-3-propan-2-ylpentan-3-ol using this method has not been explicitly reported, the principles of photoredox-catalyzed fragmentation of derivatives of tertiary alcohols suggest a potential, yet-to-be-explored, pathway for its construction.

These radical-based strategies are particularly valuable as they often operate under conditions that are orthogonal to traditional ionic reactions, providing alternative avenues for the synthesis of molecules with challenging structural features.

The most direct synthetic route to 2,4-dimethyl-3-propan-2-ylpentan-3-ol involves the nucleophilic addition of an isopropyl group to the carbonyl carbon of diisopropyl ketone (2,4-dimethyl-3-pentanone). However, this seemingly straightforward transformation is complicated by the significant steric hindrance posed by the two isopropyl groups of the ketone and the incoming isopropyl nucleophile.

Conventional Grignard reagents, such as isopropyl magnesium bromide, are often ineffective in this context. Instead of the expected nucleophilic addition, the reaction is dominated by a reduction pathway. The Grignard reagent acts as a hydride donor, reducing the ketone to the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol (B146734) (diisopropylcarbinol). This occurs because the steric congestion around the carbonyl carbon makes the nucleophilic attack energetically unfavorable, allowing the alternative reduction pathway to prevail.

To overcome this steric challenge, more reactive organometallic reagents are required. Organolithium reagents are generally more nucleophilic than their Grignard counterparts. Isopropyllithium, for example, is sufficiently reactive to overcome the steric barrier presented by diisopropyl ketone and effect the desired nucleophilic addition to form 3-isopropyl-2,4-dimethyl-3-pentanol. vedantu.com This highlights a key principle in the synthesis of sterically hindered molecules: the choice of reagent is critical and often requires moving to more reactive species to favor the desired reaction pathway.

The following table summarizes the different outcomes of the reaction of diisopropyl ketone with isopropyl magnesium bromide versus isopropyllithium:

| Reagent | Starting Material | Expected Product | Actual Product | Reaction Type |

| Isopropyl magnesium bromide | Diisopropyl ketone | 2,4-Dimethyl-3-propan-2-ylpentan-3-ol | 2,4-Dimethyl-3-pentanol | Reduction |

| Isopropyllithium | Diisopropyl ketone | 2,4-Dimethyl-3-propan-2-ylpentan-3-ol | 2,4-Dimethyl-3-propan-2-ylpentan-3-ol | Nucleophilic Addition |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethyl 3 Propan 2 Ylpentan 3 Ol

Acid-Catalyzed Dehydration Pathways to Highly Branched Alkenes

The acid-catalyzed dehydration of 2,4-dimethyl-3-propan-2-ylpentan-3-ol provides a classic example of an E1 elimination reaction, leading to the formation of highly substituted alkenes. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, converting it into a good leaving group (water). stackexchange.comlibretexts.org The subsequent departure of the water molecule generates a tertiary carbocation intermediate. This carbocation then undergoes deprotonation from an adjacent carbon to form a double bond.

One specific example of this reaction is the acid-catalyzed dehydration of 2,4-dimethyl-3-pentanol (B146734), which yields 2,4-dimethyl-2-pentene (B165557) as a product. quora.com

Regioselectivity Studies (Zaitsev's Rule and Hofmann Elimination Considerations)

The regioselectivity of the elimination reaction is a critical aspect to consider. According to Zaitsev's rule , in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. masterorganicchemistry.com In the case of 2,4-dimethyl-3-propan-2-ylpentan-3-ol, the tertiary carbocation formed has protons on adjacent secondary and primary carbons. Removal of a proton from the adjacent secondary carbon (C2 or C4) leads to the formation of the more substituted Zaitsev product, 2,4-dimethyl-3-isopropyl-2-pentene .

Conversely, the Hofmann elimination , which favors the formation of the less substituted alkene, is typically observed with bulky bases or leaving groups. libretexts.org While the substrate itself is sterically hindered, the use of a small base (like water or the conjugate base of the acid catalyst) in the E1 mechanism generally favors the thermodynamically more stable Zaitsev product. The significant steric hindrance around the tertiary carbocation might, in some cases, lead to a minor amount of the Hofmann product, 2,4-dimethyl-3-isopropyl-1-pentene , due to the easier accessibility of the primary protons. However, the greater stability of the tetrasubstituted alkene makes the Zaitsev product the predominant one under thermodynamic control. masterorganicchemistry.com

The predominance of the non-Zaitsev product can occur in some sterically hindered alcohol dehydrations where the approach of the base to the more substituted position is severely restricted. wpmucdn.com

Kinetic and Thermodynamic Aspects of Elimination Reactions

The acid-catalyzed dehydration of alcohols is a reversible process, and the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This is the product that has the lowest activation energy for its formation. wikipedia.org

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium, and the most stable product (the thermodynamic product) will be the major one. wikipedia.org

In the dehydration of 2,4-dimethyl-3-propan-2-ylpentan-3-ol, the Zaitsev product, being the more substituted alkene, is thermodynamically more stable. Therefore, under conditions that favor thermodynamic equilibrium (e.g., higher temperatures), the formation of 2,4-dimethyl-3-isopropyl-2-pentene is expected to be maximized. The less stable Hofmann product would be favored under kinetic control if the steric hindrance significantly lowers the activation energy for the abstraction of the less hindered primary protons.

Rearrangement Processes in Carbocation Intermediates

A key feature of reactions involving carbocation intermediates is the potential for rearrangements to form more stable carbocations. youtube.commasterorganicchemistry.com In the case of 2,4-dimethyl-3-propan-2-ylpentan-3-ol, the initially formed tertiary carbocation is already quite stable. However, depending on the specific structure, rearrangements such as hydride or alkyl shifts can occur if they lead to an even more stable carbocation.

For instance, in the related dehydration of 2,3-dimethyl-2-pentanol, a carbocation rearrangement is observed. sketchy.com While the primary carbocation that would be formed from a primary alcohol is highly unstable, secondary and tertiary alcohols readily form carbocations that can rearrange. youtube.com In the dehydration of 2,4-dimethyl-3-pentanol, a hydride shift from the adjacent isopropyl group to the carbocation center would not lead to a more stable carbocation. However, if a less stable carbocation were to form initially in a related structure, a 1,2-hydride or 1,2-alkyl (methyl) shift could occur to generate a more stable tertiary carbocation, leading to a rearranged alkene product. masterorganicchemistry.comeduncle.com

Nucleophilic Substitution Reactions (SN1/E1 Dominance) and Their Mechanistic Peculiarities

Due to the significant steric hindrance around the tertiary carbon and the stability of the resulting carbocation, 2,4-dimethyl-3-propan-2-ylpentan-3-ol predominantly undergoes reactions via a unimolecular pathway, leading to a mixture of substitution (SN1) and elimination (E1) products. eduncle.com The SN2 mechanism is highly disfavored due to the inaccessibility of the electrophilic carbon for backside attack by a nucleophile.

Comparative Reactivity Studies with Primary and Secondary Alcohols

The reactivity of alcohols in nucleophilic substitution reactions is highly dependent on their structure.

| Alcohol Type | Dominant Mechanism | Relative Rate of SN1 | Factors |

| Primary | SN2 | Very Slow | Unstable primary carbocation, less steric hindrance for SN2. quora.comeduncle.com |

| Secondary | SN1/SN2 | Moderate | Can proceed via either pathway depending on conditions; forms a less stable secondary carbocation than tertiary. eduncle.com |

| Tertiary | SN1 | Fast | Forms a stable tertiary carbocation, significant steric hindrance prevents SN2. quora.com |

This table provides a general comparison of the reactivity of primary, secondary, and tertiary alcohols in nucleophilic substitution reactions.

Primary alcohols react much slower via the SN1 mechanism due to the high energy of the primary carbocation intermediate. quora.com Secondary alcohols are intermediate in reactivity. 2,4-Dimethyl-3-propan-2-ylpentan-3-ol, being a tertiary alcohol, reacts much faster under SN1 conditions compared to primary and secondary alcohols because it can form a relatively stable tertiary carbocation. quora.com

Effects of Steric Hindrance on Reaction Rates and Product Distributions

The pronounced steric hindrance in 2,4-dimethyl-3-propan-2-ylpentan-3-ol has several significant effects on its reactivity:

Product Distributions (SN1 vs. E1): The competition between SN1 and E1 reactions is a key aspect of the reactivity of tertiary alcohols. The ratio of substitution to elimination products is influenced by several factors:

Nucleophile/Base Strength: Weakly basic, good nucleophiles favor SN1, while strong, bulky bases favor E1.

Temperature: Higher temperatures generally favor elimination (E1) over substitution (SN1) as elimination reactions have a higher entropy of activation. wikipedia.org

Solvent: Polar protic solvents can stabilize the carbocation intermediate, favoring both SN1 and E1 pathways.

For 2,4-dimethyl-3-propan-2-ylpentan-3-ol, the significant steric hindrance can make the approach of a nucleophile to the carbocation center more difficult, potentially increasing the proportion of the E1 product compared to less hindered tertiary alcohols.

Derivatization Strategies and Functional Group Transformations of 2,4-Dimethyl-3-propan-2-ylpentan-3-ol

The chemical behavior of 2,4-dimethyl-3-propan-2-ylpentan-3-ol, a highly hindered tertiary alcohol, is dominated by the significant steric bulk surrounding the hydroxyl group. This structural feature dictates its reactivity, particularly in derivatization and functional group transformation reactions.

Esterification and Etherification Reactions under Various Conditions

The conversion of alcohols to esters and ethers is a fundamental transformation in organic synthesis. However, for sterically congested tertiary alcohols like 2,4-dimethyl-3-propan-2-ylpentan-3-ol, these reactions are notoriously challenging due to the steric hindrance impeding the approach of reagents to the hydroxyl group.

Esterification:

Direct esterification of tertiary alcohols with carboxylic acids under standard Fischer esterification conditions (acid catalysis) is generally ineffective due to the propensity of the tertiary carbocation intermediate to undergo elimination, leading to the formation of alkenes. To overcome this, more reactive acylating agents and specific catalytic systems are employed.

One effective strategy involves the use of benzotriazole (B28993) esters, which are formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These activated esters can then react with the sterically hindered alcohol. The reaction is typically facilitated by a base such as 4-dimethylaminopyridine (B28879) (DMAP) or a solid-supported base like calcined hydrotalcite. researchgate.net While direct experimental data for 2,4-dimethyl-3-propan-2-ylpentan-3-ol is not specified, the successful esterification of other hindered tertiary alcohols like 2-methylbutan-2-ol and norethisterone using this method suggests its potential applicability. researchgate.net For instance, the reaction of Naproxen with 2-methylbutan-2-ol using this protocol yielded the corresponding ester in 75% yield with DMAP as the base. researchgate.net It is important to note that when both the carboxylic acid and the alcohol are sterically hindered, ester formation may not be observed even with these methods. researchgate.net

Etherification:

Similar to esterification, the direct acid-catalyzed etherification (condensation) of 2,4-dimethyl-3-propan-2-ylpentan-3-ol is not a viable method due to the ease of dehydration. The Williamson ether synthesis, a common method for preparing ethers, is also challenging for tertiary alcohols as the tertiary alkoxide is not only a strong nucleophile but also a strong base, which promotes the elimination of the alkyl halide.

Alternative methods for the synthesis of tertiary ethers often involve the reaction of the alcohol with a highly reactive electrophile under non-acidic conditions or the addition of the alcohol to an alkene.

A summary of potential reaction conditions for the derivatization of hindered tertiary alcohols is presented below.

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Esterification | Carboxylic Acid, EDC, HOBt, DMAP or Calcined Hydrotalcite | Tertiary Ester | Effective for hindered alcohols; avoids strong acid. researchgate.net |

| Etherification | Alkoxymercuration-Demercuration (e.g., with an alkene, mercuric trifluoroacetate, then NaBH4) | Tertiary Ether | A potential, though not explicitly documented, route for this specific alcohol. |

Resistance to Oxidation and its Chemical Basis

A defining characteristic of tertiary alcohols is their resistance to oxidation under standard conditions. askfilo.comdoubtnut.comdoubtnut.com This stability is particularly pronounced in 2,4-dimethyl-3-propan-2-ylpentan-3-ol due to a combination of electronic and steric factors.

The chemical basis for this resistance to oxidation can be attributed to three main factors:

Absence of an Alpha-Hydrogen: The primary mechanism for the oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the carbinol carbon (the carbon atom bonded to the hydroxyl group). askfilo.com In tertiary alcohols, this carbon atom does not have a hydrogen atom attached to it. askfilo.comdoubtnut.com

Steric Hindrance: The central carbon of 2,4-dimethyl-3-propan-2-ylpentan-3-ol is bonded to three bulky isopropyl groups. This significant steric congestion physically shields the hydroxyl group and the central carbon, hindering the approach of oxidizing agents. askfilo.comdoubtnut.com

Inductive Effect: The alkyl groups surrounding the carbinol carbon are electron-donating (+I effect). askfilo.comdoubtnut.com This increases the electron density on the carbon and oxygen atoms, which can stabilize the alcohol but also makes it less susceptible to attack by electrophilic oxidizing agents. askfilo.comdoubtnut.com

While resistant, oxidation of tertiary alcohols can be forced under harsh conditions (e.g., strong acid and heat), but this typically leads to the cleavage of carbon-carbon bonds and the formation of a mixture of smaller molecules. Specialized oxidizing agents, such as Bobbitt's reagent, can oxidize certain types of tertiary alcohols, like allylic tertiary alcohols, via an allylic shift mechanism, though this is not applicable to saturated alcohols like 2,4-dimethyl-3-propan-2-ylpentan-3-ol. pearson.com Similarly, unhindered nitroxyl (B88944) radicals like AZADO have shown efficacy in oxidizing sterically hindered alcohols where more common radicals like TEMPO are ineffective. researchgate.net

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The physical properties of alcohols are largely governed by intermolecular forces, with hydrogen bonding being the most significant. libretexts.orgentechonline.com In 2,4-dimethyl-3-propan-2-ylpentan-3-ol, the presence of the hydroxyl (-OH) group allows for the formation of hydrogen bonds, where the slightly positive hydrogen atom of one molecule is attracted to a lone pair of electrons on the oxygen atom of a neighboring molecule. libretexts.orgchemguide.co.uk

However, the extent and strength of these hydrogen bonding networks are significantly influenced by the molecule's structure. The three bulky isopropyl groups attached to the carbinol carbon in 2,4-dimethyl-3-propan-2-ylpentan-3-ol create considerable steric crowding around the hydroxyl group. This steric hindrance has several consequences for its intermolecular interactions:

Weakened Hydrogen Bonding: The bulky alkyl groups make it geometrically difficult for the hydroxyl groups of adjacent molecules to approach each other closely to form strong hydrogen bonds. quora.com This leads to a less extensive and weaker hydrogen bonding network compared to less hindered alcohols like primary or secondary alcohols. quora.comncert.nic.in

Increased Volatility: Because the hydrogen bonds are weaker and less numerous, less energy is required to overcome these intermolecular forces. entechonline.com This would result in a lower boiling point and higher volatility compared to a linear alcohol of similar molecular weight.

Decreased Water Solubility: While the hydroxyl group is hydrophilic and can form hydrogen bonds with water, the large, nonpolar alkyl structure is hydrophobic. ncert.nic.in The large size of the hydrophobic portion of 2,4-dimethyl-3-propan-2-ylpentan-3-ol would disrupt the hydrogen bonding network of water more than it forms new, favorable interactions, leading to low solubility in water. chemguide.co.uk

The interplay of these factors—hindered and thus weaker hydrogen bonding, and significant but potentially reduced van der Waals forces—determines the unique physical properties of 2,4-dimethyl-3-propan-2-ylpentan-3-ol.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For 3-isopropyl-2,4-dimethyl-3-pentanol, such calculations would provide a detailed picture of its chemical nature. While specific studies on this exact molecule are not prevalent in publicly accessible literature, the methodologies are well-established for similar organic compounds nih.gov. A common and effective level of theory for such calculations is the M06-2X functional with a def2-TZVP basis set, which has been shown to provide a good balance of accuracy and computational cost for organic molecules nih.gov.

A primary output of quantum chemical calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Due to the significant steric hindrance around the central tertiary carbon, one would expect elongated carbon-carbon bonds and distorted bond angles compared to less crowded alcohols.

Once the optimized geometry is found, vibrational frequencies can be calculated. openmopac.net These frequencies correspond to the various modes of molecular motion, such as stretching, bending, and torsional movements of the chemical bonds. The calculated infrared (IR) spectrum can be compared with experimental data to validate the accuracy of the computational model. For this compound, characteristic vibrational frequencies would include the O-H stretch, C-O stretch, and various C-H stretching and bending modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding. youtube.com In the gas phase or in a non-polar solvent, a sharp band around 3600 cm⁻¹ would be expected, while in the presence of hydrogen bonding, this band would broaden and shift to a lower frequency. youtube.com The C-O stretching frequency for tertiary alcohols typically appears in the range of 1150-1200 cm⁻¹. youtube.com

Table 1: Predicted Vibrational Frequencies for a Tertiary Alcohol (Illustrative)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (non-H-bonded) | 3650 - 3580 |

| O-H Stretch (H-bonded) | 3550 - 3200 (broad) |

| C-H Stretch | 3000 - 2850 |

| C-O Stretch | 1200 - 1100 |

This table provides illustrative data for a generic tertiary alcohol, as specific calculated values for this compound are not available in the searched literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO would likely be localized on the oxygen atom of the hydroxyl group, due to the presence of lone pair electrons. The LUMO, on the other hand, is expected to be distributed among the antibonding σ* orbitals of the C-C and C-O bonds. The HOMO-LUMO gap would provide insights into the molecule's reactivity, for instance, in acid-catalyzed dehydration reactions where the hydroxyl group is protonated.

Table 2: Illustrative HOMO-LUMO Data for a Tertiary Alcohol

| Molecular Orbital | Typical Energy (eV) |

|---|---|

| HOMO | -9.5 to -10.5 |

| LUMO | 1.0 to 2.0 |

This table presents typical energy ranges for tertiary alcohols. The exact values for this compound would require specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The high degree of branching in this compound results in a complex conformational landscape with multiple possible spatial arrangements of its isopropyl and methyl groups.

Conformational analysis aims to identify the most stable conformers (isomers that can be interconverted by rotation around single bonds) and the energy barriers that separate them. Due to the steric strain from the bulky isopropyl groups, the rotations around the C-C bonds adjacent to the central carbon will be significantly hindered. Computational methods can be used to systematically rotate these bonds and calculate the corresponding energy profile, revealing the low-energy (stable) conformations and the high-energy transition states. One would expect the most stable conformers to be those where the bulky groups are arranged in a staggered or anti-periplanar fashion to minimize steric repulsion.

While static calculations can identify energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD allows for a broader exploration of the conformational space. ualberta.ca For this compound, an MD simulation would show the molecule constantly transitioning between different low-energy conformations. This provides a more realistic understanding of the molecule's flexibility and the relative populations of different conformers under specific conditions. Such simulations are particularly useful for understanding how the molecule might interact with other molecules or a solvent. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for studying reaction mechanisms. A key reaction for tertiary alcohols is acid-catalyzed dehydration to form alkenes. For this compound, this reaction would likely proceed through an E1 mechanism. libretexts.org

The reaction pathway can be modeled computationally by:

Locating the reactants and products: The structures and energies of the starting alcohol and the potential alkene products are calculated.

Identifying intermediates: In an E1 reaction, a key intermediate is the carbocation formed after the loss of a water molecule. The structure and stability of the tertiary carbocation would be calculated. Due to the possibility of hydride or methyl shifts, rearranged carbocations could also be investigated.

Finding the transition states: The transition state is the highest energy point along the reaction coordinate. For the dehydration of this compound, transition states for the protonation of the hydroxyl group, the departure of the water molecule, and the final deprotonation to form the alkene would be located. The structure and energy of these transition states determine the activation energy and, consequently, the rate of the reaction.

By comparing the activation energies for the formation of different possible alkene products, it is possible to predict the major and minor products of the reaction. For this compound, dehydration could lead to several isomeric alkenes, and computational modeling could predict their relative yields.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isopropyl alcohol |

| Methane |

| Ethene |

Advanced Analytical Methodologies for Detailed Characterization of 2,4 Dimethyl 3 Propan 2 Ylpentan 3 Ol

High-Resolution NMR Techniques for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For a molecule with the complexity of 2,4-dimethyl-3-propan-2-ylpentan-3-ol, a suite of advanced NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational dynamics.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule, a task that can be ambiguous from 1D spectra alone, especially for highly branched structures.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In a hypothetical COSY spectrum of 2,4-dimethyl-3-propan-2-ylpentan-3-ol, cross-peaks would be expected between the methine protons and the protons of the adjacent methyl groups within each isopropyl substituent. This would definitively link these groups together.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu For 2,4-dimethyl-3-propan-2-ylpentan-3-ol, HSQC would show correlations between the methine protons of the isopropyl groups and their corresponding methine carbons, as well as between the methyl protons and their respective methyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. nanalysis.comlibretexts.org This is critical for determining the stereochemistry and preferred conformations of a molecule. For a sterically crowded molecule like 2,4-dimethyl-3-propan-2-ylpentan-3-ol, NOESY can reveal how the bulky isopropyl groups are oriented relative to each other. The observation of NOE cross-peaks between protons on different isopropyl groups would provide strong evidence for their spatial proximity in the dominant conformation.

Variable Temperature NMR for Conformational Dynamics

Due to the significant steric hindrance around the central carbon, rotation of the isopropyl groups in 2,4-dimethyl-3-propan-2-ylpentan-3-ol is likely to be restricted. This can lead to the existence of multiple stable conformations (rotamers) that may interconvert at room temperature. Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. rsc.orgresearchgate.netscielo.br

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At higher temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point and below, the signals for the individual conformers may be resolved, allowing for their individual characterization. researchgate.netnih.gov A dynamic NMR study on the closely related, sterically hindered tri-tert-butylmethanol (B1619333) has demonstrated the utility of this technique in probing rotational barriers and conformational preferences in crowded molecules. researchgate.netrsc.org

Chiral Derivatizing Agents for Enantiomeric Excess Determination of Analogues

While 2,4-dimethyl-3-propan-2-ylpentan-3-ol itself is achiral, many of its analogues, such as other branched alcohols, can be chiral. For these chiral analogues, determining the enantiomeric excess (ee) is a critical aspect of their characterization. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for this purpose. tcichemicals.comwikipedia.org

A chiral derivatizing agent is an enantiomerically pure compound that reacts with the chiral alcohol to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra will also be different. wikipedia.org This allows for the quantification of the original enantiomers. A common example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). libretexts.org By reacting the chiral alcohol with both (R)- and (S)-Mosher's acid chlorides, two different diastereomeric esters are formed. The signals in the ¹H or ¹⁹F NMR spectra of these diastereomers will have different chemical shifts, and the integration of these signals allows for the calculation of the enantiomeric excess of the original alcohol. wikipedia.orglibretexts.org

Advanced Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone of molecular analysis, providing information about the molecular weight and elemental composition of a compound. Advanced MS techniques can also offer significant insights into the structure of a molecule through the analysis of its fragmentation patterns and the differentiation of isomers.

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The pattern of these fragments is characteristic of the molecule's structure. For branched alcohols, fragmentation often occurs via two main pathways: alpha-cleavage and dehydration. libretexts.orgntu.edu.sg

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For a tertiary alcohol like 2,4-dimethyl-3-propan-2-ylpentan-3-ol, alpha-cleavage would involve the loss of one of the isopropyl groups as a radical, leading to the formation of a stable oxonium ion.

Dehydration: This involves the elimination of a water molecule (a loss of 18 mass units from the molecular ion). This is a common fragmentation pathway for many alcohols. libretexts.org

The analysis of the relative abundances of these and other fragment ions in the mass spectrum can help to confirm the structure of the molecule. The mass spectrum of the related compound, 2,4-dimethyl-3-pentanol (B146734), shows characteristic fragments resulting from these processes. whitman.eduacs.org Highly branched structures can lead to complex fragmentation patterns, and a detailed analysis is essential for structural confirmation. ntu.edu.sgwhitman.edulibretexts.org

Ion Mobility Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that have the same mass-to-charge ratio and may not be distinguishable by MS alone. nih.govnih.govcopernicus.org

For a given elemental formula, numerous structural isomers can exist. In the case of alcohols with the formula C10H22O, there are many possible isomers. IMS-MS can be used to separate these isomers based on their different collision cross-sections (a measure of their shape) in the gas phase. nih.govyoutube.com More compact isomers will travel through the ion mobility drift tube faster than more extended isomers. This technique is particularly valuable for the analysis of complex mixtures and for distinguishing between closely related isomers. nih.govcopernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the exceptional separation capabilities of gas chromatography with the highly sensitive detection and identification power of mass spectrometry. jmchemsci.comjmchemsci.com This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like 2,4-dimethyl-3-propan-2-ylpentan-3-ol.

In the context of purity assessment, a synthesized sample of 2,4-dimethyl-3-propan-2-ylpentan-3-ol is volatilized and introduced into the GC system. The sample travels through a long, thin capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase. Ideally, a pure sample will yield a single, sharp peak in the resulting chromatogram. The retention time (the time it takes for the compound to travel through the column) is a characteristic feature that can be used for preliminary identification.

Following separation, the eluted components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. For 2,4-dimethyl-3-propan-2-ylpentan-3-ol (molar mass 158.28 g/mol ), the mass spectrum would be compared against a reference library or analyzed to confirm its molecular weight and fragmentation pattern, thereby verifying its identity. guidechem.comchemnet.comnih.gov

The presence of any additional peaks in the chromatogram indicates impurities. These could be unreacted starting materials, byproducts from the synthesis, or degradation products. For instance, in the synthesis of sterically hindered alcohols, common impurities might include the corresponding alkene formed through dehydration, such as 2,4-dimethyl-3-propan-2-ylpent-1-ene. nih.govnih.gov Each impurity peak can be individually analyzed by the mass spectrometer to determine its chemical structure. The area under each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of the sample's purity.

GC-MS is also invaluable for analyzing complex mixtures containing 2,4-dimethyl-3-propan-2-ylpentan-3-ol. jmchemsci.com The technique can effectively separate and identify each constituent of the mixture, providing both qualitative and quantitative data. jmchemsci.com The study of how this alcohol interacts with other compounds in a mixture is crucial for various applications. For example, when used as a solvent or an additive, its interactions can influence the properties of the final product. The ability of GC-MS to identify new chemical compounds formed in mixtures after a certain period or under specific conditions is a key aspect of its utility. jmchemsci.comjmchemsci.com

A typical GC-MS analysis involves programming the oven temperature to increase gradually, which facilitates the separation of compounds with a wide range of boiling points. pharmacyjournal.info The data collected allows for the creation of a detailed profile of the sample's composition.

Table 1: Illustrative GC-MS Data for a Hypothetical Sample of 2,4-Dimethyl-3-propan-2-ylpentan-3-ol

| Retention Time (min) | Identified Compound | Molecular Weight ( g/mol ) | Area (%) | Purity/Impurity |

| 8.54 | 2,4-Dimethyl-3-propan-2-ylpentan-3-ol | 158.28 | 98.5 | Main Component |

| 7.92 | 2,4-Dimethyl-3-pentanone (B156899) | 114.19 | 0.8 | Impurity (Precursor) |

| 7.21 | 2,4-Dimethyl-3-propan-2-ylpent-1-ene | 140.27 | 0.5 | Impurity (Byproduct) |

| 9.15 | Unknown | - | 0.2 | Impurity |

This table is for illustrative purposes and does not represent actual experimental data.

Spectroscopic Techniques for Investigating Intermolecular Interactions

Spectroscopic methods are fundamental in probing the intermolecular forces at play in condensed phases of 2,4-dimethyl-3-propan-2-ylpentan-3-ol. Due to the presence of a hydroxyl (-OH) group, the most significant intermolecular interaction is hydrogen bonding. However, the bulky isopropyl and methyl groups surrounding the hydroxyl group create substantial steric hindrance, which significantly influences the nature and extent of these hydrogen bonds.

Infrared (IR) spectroscopy and Raman spectroscopy are particularly powerful for studying the vibrational modes of the O-H bond. capes.gov.brresearchgate.net In a dilute, non-polar solvent, the alcohol exists primarily as free, non-interacting molecules, exhibiting a sharp absorption band in the IR spectrum around 3630 cm⁻¹. capes.gov.br As the concentration of the alcohol increases, intermolecular hydrogen bonding becomes more prevalent. This results in the appearance of a broad absorption band at a lower frequency, typically in the range of 3200-3500 cm⁻¹. capes.gov.brresearchgate.net

The broadness of this band is indicative of a wide distribution of hydrogen bond strengths and geometries, from simple dimers to more complex polymeric aggregates. The significant frequency shift between the free and hydrogen-bonded O-H stretching vibrations provides a measure of the average strength of the hydrogen bonds. For sterically hindered alcohols like 2,4-dimethyl-3-propan-2-ylpentan-3-ol, the extent of this shift and the relative intensities of the free and bonded O-H bands can provide insights into the degree of association. It is expected that the steric hindrance would lead to weaker hydrogen bonds compared to less hindered alcohols like ethanol (B145695) or methanol (B129727). capes.gov.br

Temperature-dependent spectroscopic studies can further elucidate the thermodynamics of hydrogen bond formation. capes.gov.br By measuring the changes in the intensities of the free and bonded O-H bands at different temperatures, the equilibrium constant for the association process can be determined, and from this, the enthalpy (ΔH) and entropy (ΔS) of hydrogen bond formation can be calculated. For highly hindered alcohols, the enthalpy of dimer formation is generally lower than for less hindered alcohols, reflecting the weaker nature of the interaction. capes.gov.br

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment. In the absence of hydrogen bonding, the hydroxyl proton is more shielded and resonates at a higher field (lower ppm value). As hydrogen bonding occurs, the proton becomes deshielded, and its resonance shifts to a lower field (higher ppm value). By studying the concentration and temperature dependence of the hydroxyl proton's chemical shift, one can gain quantitative information about the extent and strength of hydrogen bonding.

Table 2: Expected Spectroscopic Features for 2,4-Dimethyl-3-propan-2-ylpentan-3-ol

| Spectroscopic Technique | Feature | Wavenumber/Chemical Shift | Interpretation |

| Infrared (IR) Spectroscopy | Free O-H Stretch | ~3630 cm⁻¹ | Non-hydrogen-bonded hydroxyl group |

| Infrared (IR) Spectroscopy | Hydrogen-Bonded O-H Stretch | ~3200-3500 cm⁻¹ (broad) | Associated hydroxyl groups (dimers, polymers) |

| Raman Spectroscopy | O-H Stretching Band | 3200-3420 cm⁻¹ | Strength of hydrogen bonding |

| ¹H NMR Spectroscopy | -OH Proton (dilute solution) | Low ppm | Shielded proton, minimal H-bonding |

| ¹H NMR Spectroscopy | -OH Proton (concentrated solution) | High ppm | Deshielded proton, significant H-bonding |

This table presents expected values based on general principles for hindered alcohols and does not represent specific experimental data for this compound.

By combining these advanced analytical methodologies, a detailed and scientifically accurate characterization of 2,4-dimethyl-3-propan-2-ylpentan-3-ol can be achieved, providing crucial information on its purity, composition in mixtures, and the fundamental intermolecular interactions that dictate its physical and chemical behavior.

Applications in Advanced Organic Synthesis and Catalysis

A Building Block for Complex and Sterically Congested Molecules

The significant steric bulk of 3-isopropyl-2,4-dimethyl-3-pentanol makes it an intriguing starting material for the synthesis of molecules with a high degree of branching. This steric congestion can be strategically employed to direct the outcome of chemical transformations and to construct molecular frameworks that would be challenging to access through other synthetic routes.

Precursor for the Synthesis of Highly Branched Alkenes

The dehydration of this compound serves as a pathway to highly substituted alkenes. The acid-catalyzed elimination of water from this tertiary alcohol is expected to proceed through a stable tertiary carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom leads to the formation of a carbon-carbon double bond. Given the structure of the starting alcohol, the primary alkene product anticipated from this reaction is 2,4-dimethyl-3-isopropyl-2-pentene . researchgate.net

The general mechanism for the acid-catalyzed dehydration of a tertiary alcohol involves three key steps:

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of the water molecule to generate a tertiary carbocation.

Deprotonation of a β-hydrogen by a weak base (such as water or the conjugate base of the acid catalyst) to form the alkene.

Due to the high degree of substitution around the newly formed double bond, the resulting alkene is of interest for studies on the reactivity of sterically hindered olefins and as a building block for even more complex molecular architectures.

An Intermediate in the Formation of Sterically Hindered Ethers and Esters

The synthesis of sterically hindered ethers and esters is a significant challenge in organic chemistry due to the low reactivity of the hindered alcohol. nih.gov Traditional methods like the Williamson ether synthesis are often ineffective for tertiary alcohols due to competing elimination reactions. nih.gov However, modern synthetic strategies are being developed to overcome these limitations.

For instance, the electrochemical oxidation of carboxylic acids can generate highly reactive carbocation intermediates that can be trapped by even sterically hindered alcohols like this compound to form the corresponding ethers. nih.govchemrxiv.org This method provides a powerful tool for accessing complex, sterically congested ether linkages that are valuable in medicinal chemistry and materials science for their enhanced stability against metabolic degradation. nih.gov

Similarly, the esterification of highly hindered alcohols requires specialized reagents and catalysts. While specific examples detailing the esterification of this compound are not extensively documented, methods for the acylation of other sterically demanding alcohols often employ highly reactive acylating agents in conjunction with potent catalysts. jlu.edu.cn These approaches could, in principle, be applied to the synthesis of esters derived from this compound.

A Reagent and Auxiliary in Specialized Chemical Transformations

The unique steric properties of this compound also lend themselves to its use as a specialized reagent or auxiliary in certain chemical reactions. The bulky triisopropylmethyl group can influence the stereochemical course of a reaction or stabilize reactive intermediates.

While specific, widely adopted applications of this compound as a chiral auxiliary are not prominently featured in the literature, the concept of using bulky groups to control stereoselectivity is a cornerstone of asymmetric synthesis. The significant steric demand of the triisopropylmethyl group could potentially be exploited to create a highly selective chiral environment in a substrate, directing the approach of reagents to a specific face of the molecule.

Role in Catalytic Processes

In the realm of catalysis, this compound has been investigated for its potential role as a proton source and as a reductant in specific catalytic cycles, particularly in reactions that benefit from the presence of a bulky, non-coordinating alcohol.

A Reductant in Deoxydehydration and Other Reduction Reactions

Deoxydehydration (DODH) is a significant transformation that converts vicinal diols to alkenes, a reaction of particular interest for the conversion of biomass-derived polyols into valuable chemicals. researchgate.netnih.gov This reaction is often catalyzed by high-valent metal-oxo complexes, such as those of rhenium, and requires a stoichiometric reductant to regenerate the active catalyst. researchgate.netnih.gov

Sterically hindered secondary and tertiary alcohols, including this compound, have been explored as sacrificial reductants in these processes. The alcohol is oxidized to the corresponding ketone or aldehyde while the metal center is reduced, allowing the catalytic cycle to continue. The use of an alcohol as a reductant is advantageous as they are generally less expensive and more environmentally benign than other reducing agents like phosphines.

Informing the Design of Catalyst Systems for Hindered Alcohols

The challenges associated with the reactions of sterically hindered alcohols like this compound drive the development of new and more efficient catalyst systems. The low reactivity of these substrates necessitates the design of catalysts with high activity and selectivity to overcome the steric barriers to reaction.

Research in this area focuses on several key aspects:

Developing highly active metal catalysts: This includes exploring new metal centers and ligand systems that can accommodate bulky substrates.

Utilizing organocatalysts: Bulky amines and other organic molecules can be effective catalysts for reactions involving hindered substrates.

Innovative reaction conditions: The use of microwave irradiation, high pressure, or specialized solvent systems can help to promote reactions that are sluggish under standard conditions.

The study of the reactivity of this compound provides valuable data for the design and optimization of these next-generation catalyst systems, ultimately expanding the toolkit of synthetic organic chemists.

Environmental Transformation Pathways and Degradation Mechanisms

Biodegradation Studies in Aquatic and Terrestrial Environments

The biodegradation of 3-Isopropyl-2,4-dimethyl-3-pentanol is anticipated to be a slow process due to its highly branched structure and the presence of a tertiary carbon atom attached to the hydroxyl group. Steric hindrance can significantly impede the enzymatic action of microorganisms. nih.gov

Identification of Microbial Degradation Products and Pathways

For structurally similar tertiary alcohols, biodegradation pathways have been elucidated. For example, the degradation of tert-amyl alcohol (TAA) is known to proceed through metabolites such as 2-methyl-3-buten-2-ol (B93329) (MBO), prenol, and prenal, eventually entering central metabolism via the 3-methyl-crotonyl-CoA pathway. europa.eu The initial step in the degradation of tertiary alcohols often involves a monooxygenase enzyme. core.ac.uk

Given the structure of this compound, a plausible initial step in its biodegradation would be an oxidation reaction catalyzed by a monooxygenase, potentially leading to the formation of a diol, followed by subsequent cleavage of C-C bonds. The high degree of branching suggests that complete mineralization to carbon dioxide and water may be a slow and complex process.

Table 2: Potential Microbial Degradation Intermediates of Branched Tertiary Alcohols (Note: This table is based on pathways identified for other tertiary alcohols and represents a hypothetical pathway for this compound.)

| Potential Intermediate Class | Example from Analogs | Potential Role in Degradation | Source Analogy |

| Diols | Hydroxylated derivatives | Initial oxidation product | core.ac.uk |

| Ketones | Acetone, 2-butanone | Products of C-C bond cleavage | nih.gov |

| Unsaturated Alcohols | 2-methyl-3-buten-2-ol (from TAA) | Intermediate after initial oxidation | europa.eu |

| Carboxylic Acids | 3-methyl-crotonyl-CoA (from TAA) | Entry into central metabolic pathways | europa.eu |

Factors Influencing Biodegradation Rates in Different Media

The rate of biodegradation of sterically hindered alcohols like this compound in soil and water is influenced by several factors:

Microbial Community: The presence of microbial populations adapted to degrading branched and tertiary alcohols is crucial. nih.goveuropa.eu

Steric Hindrance: The significant branching of the molecule is a primary factor limiting the rate of enzymatic attack. nih.gov Studies on alcohol ethoxylates have shown that alkyl branching has a detrimental effect on anaerobic degradability. nih.gov

Oxygen Availability: Aerobic conditions are generally more favorable for the initial oxidation steps of recalcitrant organic molecules. core.ac.uk

Nutrient Availability: The presence of other essential nutrients (nitrogen, phosphorus) will affect microbial activity and thus the rate of biodegradation.

Concentration: At very high concentrations, the compound may exhibit toxic effects on the microbial community, inhibiting its own degradation. methanol.org

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2,4-Dimethyl-3-propan-2-ylpentan-3-ol

2,4-Dimethyl-3-propan-2-ylpentan-3-ol, a highly sterically hindered tertiary alcohol, represents a class of organic compounds whose chemistry is dictated by significant steric congestion around the hydroxyl group. The current academic understanding of this specific molecule is largely extrapolated from the broader knowledge of sterically hindered alcohols rather than from extensive dedicated research. Its structure, featuring a tertiary alcohol with three bulky isopropyl and dimethylpentyl groups, makes it an interesting model for studying the limits of chemical reactivity.

The primary characteristic of 2,4-dimethyl-3-propan-2-ylpentan-3-ol and its analogs is the pronounced steric hindrance that governs its participation in chemical reactions. This steric bulk significantly impedes reactions that typically involve the hydroxyl group or the adjacent carbon atom. For instance, processes like esterification or oxidation, which are standard for less hindered alcohols, are expected to be exceptionally challenging for this compound. The spatial arrangement of the bulky alkyl groups effectively shields the hydroxyl group from the approach of reagents. numberanalytics.comchinesechemsoc.org

While specific experimental data on 2,4-dimethyl-3-propan-2-ylpentan-3-ol is limited in publicly accessible literature, its properties can be inferred from computational data available in databases like PubChem. nih.gov These resources provide computed properties such as molecular weight, XLogP3 (a measure of lipophilicity), and topological polar surface area, which offer a foundational understanding of its physical characteristics.

Identification of Knowledge Gaps and Unexplored Research Avenues